![molecular formula C10H10N2O2 B15363465 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15363465.png)
5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the pyrrolopyridine family, which consists of fused pyrrole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2,3-dimethylpyridine derivatives, under specific conditions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and organic materials.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or antitumor properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a valuable compound in the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mecanismo De Acción
The mechanism by which 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine: This compound is structurally similar but lacks the methyl groups at the 5 and 6 positions.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound has a bromine atom at the 5 position, which can affect its reactivity and biological activity.
Uniqueness: 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of methyl groups at the 5 and 6 positions, which can influence its chemical and biological properties. These methyl groups can enhance the compound's stability and modify its interaction with biological targets.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7-4-8(10(13)14)12-9(7)11-6(5)2/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
YYVKXAWLSARGBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC(=C2)C(=O)O)N=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


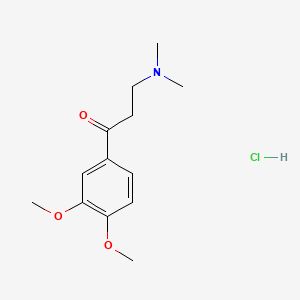
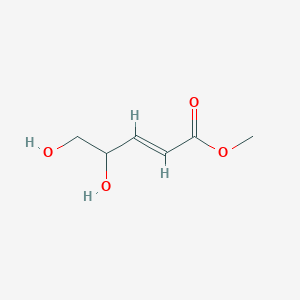
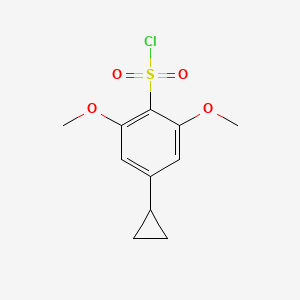
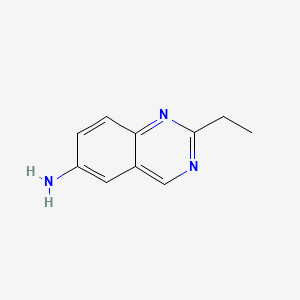


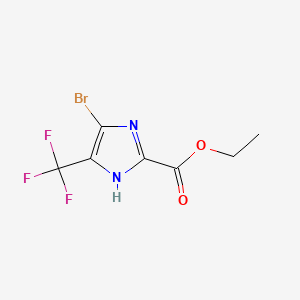
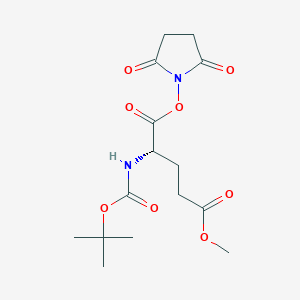
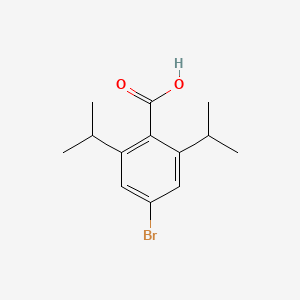
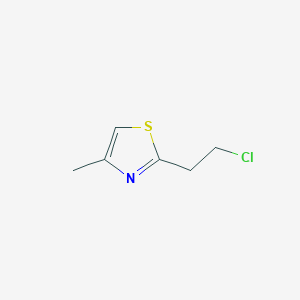

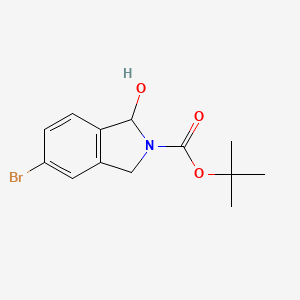
![(2S)-3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15363484.png)

